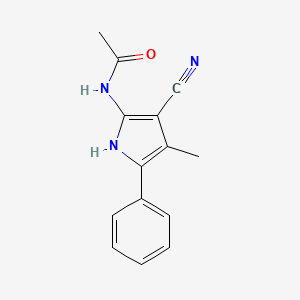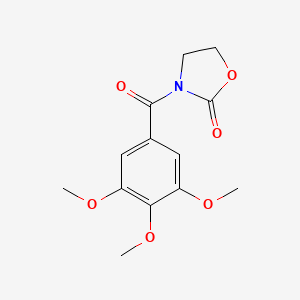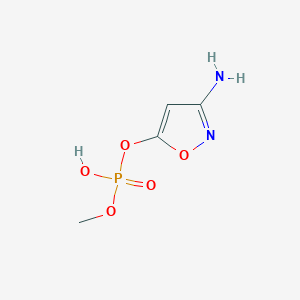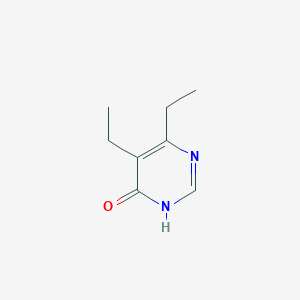
3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- is a complex organic compound that belongs to the class of isoxazolidines. Isoxazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, features a cyano group, a nitrophenyl group, and a phenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- typically involves the following steps:
Formation of Isoxazolidine Ring: The isoxazolidine ring can be formed through a [3+2] cycloaddition reaction between a nitrone and an alkene.
Introduction of Functional Groups: The cyano group, nitrophenyl group, and phenyl group can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the cyano and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Nitro group oxidation can lead to nitroso or hydroxylamine derivatives.
Reduction Products: Reduction of the nitro group can yield aniline derivatives.
Substitution Products: Various substituted isoxazolidines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Could be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, leading to various biological effects. The cyano and nitrophenyl groups might play a role in binding to these targets.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazolidine Derivatives: Compounds with similar isoxazolidine rings but different substituents.
Cyano-Substituted Compounds: Compounds with cyano groups that exhibit similar reactivity.
Nitrophenyl Compounds: Compounds with nitrophenyl groups that have comparable biological activities.
Uniqueness
What sets 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- apart is the combination of its functional groups, which can lead to unique chemical reactivity and biological activity.
Propiedades
Número CAS |
62513-16-0 |
|---|---|
Fórmula molecular |
C17H14N4O4 |
Peso molecular |
338.32 g/mol |
Nombre IUPAC |
5-cyano-N-(2-nitrophenyl)-2-phenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C17H14N4O4/c18-11-13-10-16(20(25-13)12-6-2-1-3-7-12)17(22)19-14-8-4-5-9-15(14)21(23)24/h1-9,13,16H,10H2,(H,19,22) |
Clave InChI |
UFBWFJVKZQKAMY-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON(C1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)

![3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-](/img/structure/B12910520.png)


![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one](/img/structure/B12910529.png)


![6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B12910551.png)
